4-(2,6-Difluorophenyl)butanenitrile
Description
4-(2,6-Difluorophenoxy)butanenitrile (CAS 1378344-87-6) is an organofluorine nitrile compound with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Structurally, it consists of a butanenitrile chain attached to a 2,6-difluorophenoxy group, where the oxygen atom bridges the fluorinated aromatic ring and the aliphatic nitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which can modulate reactivity, stability, and bioavailability.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOXFFRLYVGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)butanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,6-difluorophenyl)butanoic acid.
Reduction: Formation of 4-(2,6-difluorophenyl)butylamine.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
4-(2,6-Difluorophenyl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2,6-difluorophenoxy)butanenitrile with analogous compounds, highlighting key structural and functional differences:
Key Observations:
Fluorine Substitution: The 2,6-difluoro pattern on the phenoxy group in 4-(2,6-difluorophenoxy)butanenitrile provides steric and electronic effects distinct from analogs like 4-(3,5-difluorophenyl)butanenitrile. The meta-fluorine positions in the latter may reduce steric hindrance but weaken dipole interactions compared to the ortho-fluorines in the former .
Phenoxy vs. Phenyl Linkage: The oxygen bridge in phenoxy derivatives increases polarity and flexibility compared to direct phenyl-attached analogs (e.g., 4-(3,5-difluorophenyl)butanenitrile). This may enhance solubility in polar solvents but reduce lipid membrane permeability.
Biological Activity
4-(2,6-Difluorophenyl)butanenitrile is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H10F2N
- Molecular Weight : 201.20 g/mol
- CAS Number : 110931-77-6
The presence of the difluorophenyl group is notable for its influence on the compound's electronic properties, which can affect its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluorophenyl group can modulate the activity of various biological targets, potentially leading to inhibitory effects on certain pathways critical in disease processes. Additionally, the nitrile group may facilitate binding to active sites of enzymes or receptors, enhancing its pharmacological profile.
In Vitro Studies
Recent investigations have highlighted the compound's potential as a therapeutic agent. In vitro studies have demonstrated:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, although detailed IC50 values are still under investigation.
- Cell Viability Assays : Preliminary results indicate that this compound may affect cell viability in various cancer cell lines, suggesting potential anticancer properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2,6-Dichlorophenyl)butanenitrile | Chlorine substituents | Moderate enzyme inhibition |
| 4-(2,6-Dibromophenyl)butanenitrile | Bromine substituents | Limited activity reported |
| 4-(2,6-Dimethylphenyl)butanenitrile | Methyl substituents | Higher cytotoxicity |
The fluorine atoms in this compound enhance its stability and reactivity compared to its chloro and bromo analogs .
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM over a 48-hour period.
- Enzyme Interaction : Research demonstrated that the compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.
- Toxicological Assessment : Toxicity studies have shown that while the compound exhibits some cytotoxic effects at high concentrations, it remains within acceptable limits for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
